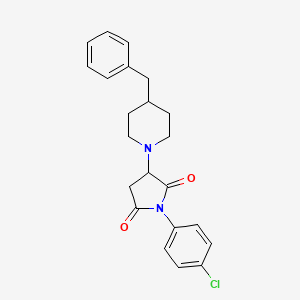

![molecular formula C18H21N3OS B5201760 2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5201760.png)

2-(4-ethylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, closely related to the compound , has been simplified over the years. Notably, a one-step synthesis approach utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, making it a green and efficient approach to producing these compounds (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been thoroughly investigated, revealing insights into the influence of structural modifications on the overall molecular geometry and conformation. Studies involving crystal structure determination have shown that 3D supramolecular architectures form in crystals through self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Chemical Reactions and Properties

The reactivity of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored, leading to the synthesis of new heterocyclic systems. This includes the formation of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which are significant for their potential antimicrobial activity (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives are closely linked to their molecular structure and synthesis methods. The detailed crystallographic analysis provides insights into their solid-state characteristics, including molecular packing, hydrogen bonding, and crystal geometry, which are critical for understanding their stability, solubility, and reactivity (Liu et al., 2006).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their thieno[2,3-d]pyrimidin-4(3H)-one core. This core structure has been utilized in various chemical reactions, including aza-Wittig reactions, base-catalyzed cyclizations, and nucleophilic substitutions, to synthesize a wide range of derivatives with diverse pharmacological activities. The versatility of this core structure in chemical transformations underscores its significance in medicinal chemistry (Davoodnia et al., 2008).

Mécanisme D'action

The mechanism of action of thienopyrimidines depends on their specific structure and the biological target they interact with. Some thienopyrimidines have been found to have antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin . Others have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .

Orientations Futures

The future directions in the field of thienopyrimidines research could involve the development of new synthetic methods to increase the range of known substituted thieno[2,3-d]pyrimidine-4-carboxylic acids and synthesize new potentially biologically active substances on their basis . Additionally, further studies could focus on exploring the diverse pharmacological activities of these compounds and their potential applications in the treatment of various diseases .

Propriétés

IUPAC Name |

5-(4-ethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-3-11-4-6-12(7-5-11)16-19-17(22)15-13-8-9-21(2)10-14(13)23-18(15)20-16/h4-7,16,20H,3,8-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYQSNPERFPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)

![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)

![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)

![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)

![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)

![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)

![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)

![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)

![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)